molecular formula C6H13NO2 B2878852 (2S,4R)-2-(Aminomethyl)oxan-4-ol CAS No. 2219375-11-6

(2S,4R)-2-(Aminomethyl)oxan-4-ol

Cat. No.: B2878852
CAS No.: 2219375-11-6
M. Wt: 131.17 g/mol
InChI Key: VBENVBYCUIRSQU-NTSWFWBYSA-N
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Description

(2S,4R)-2-(Aminomethyl)oxan-4-ol is a chiral compound with a unique structure that includes an oxane ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Aminomethyl)oxan-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxane derivative.

    Aminomethylation: Introduction of the aminomethyl group can be achieved through reductive amination using formaldehyde and an amine source under reducing conditions.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Aminomethyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(2S,4R)-2-(Aminomethyl)oxan-4-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism by which (2S,4R)-2-(Aminomethyl)oxan-4-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-(Hydroxymethyl)oxan-4-ol: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    (2S,4R)-2-(Aminomethyl)tetrahydrofuran-4-ol: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

Uniqueness

(2S,4R)-2-(Aminomethyl)oxan-4-ol is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2219375-11-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R,4S)-2-(aminomethyl)oxan-4-ol

InChI

InChI=1S/C6H13NO2/c7-4-6-3-5(8)1-2-9-6/h5-6,8H,1-4,7H2/t5-,6+/m0/s1

InChI Key

VBENVBYCUIRSQU-NTSWFWBYSA-N

SMILES

C1COC(CC1O)CN

Isomeric SMILES

C1CO[C@H](C[C@H]1O)CN

Canonical SMILES

C1COC(CC1O)CN

solubility

not available

Origin of Product

United States

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